molecular formula C19H16N4O3 B4084329 3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide

Cat. No.: B4084329
M. Wt: 348.4 g/mol
InChI Key: ODYMTOACRCRDTG-UHFFFAOYSA-N
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Description

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of nitro, phenyl, and pyridinyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The nitrobenzene derivative is then subjected to amination to introduce the amino group.

    Coupling Reaction: The aminated compound is coupled with a pyridinyl derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the nitro and pyridinyl groups, making it less reactive in certain chemical reactions.

    3-nitro-N-phenylbenzamide: Similar structure but lacks the pyridinyl group, affecting its biological activity.

    4-nitro-N-(3-pyridinyl)benzamide: Similar but with different positioning of the nitro and pyridinyl groups, leading to different reactivity and applications.

Uniqueness

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide is unique due to the combination of nitro, phenyl, and pyridinyl groups in its structure

Properties

IUPAC Name

3-nitro-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-19(22-16-6-2-1-3-7-16)15-8-9-17(18(11-15)23(25)26)21-13-14-5-4-10-20-12-14/h1-12,21H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMTOACRCRDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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